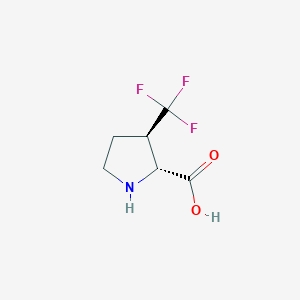![molecular formula C8H14ClNO3 B11719490 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride](/img/structure/B11719490.png)
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the carboxylic acid group. The final step involves the formation of the hydrochloride salt. Reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the reactions are typically carried out under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and may include steps such as crystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
Scientific Research Applications
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Oxa-2-azaspiro[3.5]nonane: This compound shares the spirocyclic core but lacks the carboxylic acid group.
2-Oxa-7-azaspiro[3.5]nonane: This compound has a similar structure but with different functional groups.
7-Boc-2-oxa-7-azaspiro[3.5]nonane: This compound includes a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile intermediate and exhibit distinct chemical properties .
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)6-8(5-9-6)1-3-12-4-2-8;/h6,9H,1-5H2,(H,10,11);1H |
InChI Key |
FUGCONOTKLTUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNC2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one](/img/structure/B11719420.png)
![(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11719432.png)
![2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11719438.png)
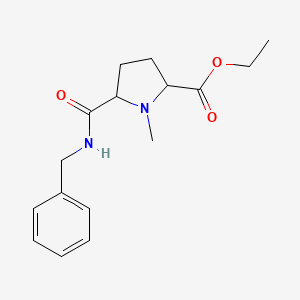
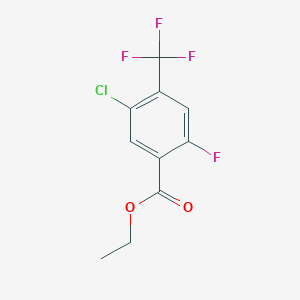
![Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate](/img/structure/B11719455.png)
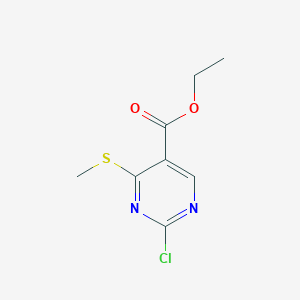
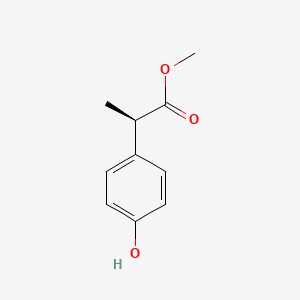
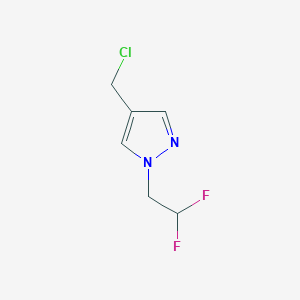
![1,2-Diazaspiro[4.5]decan-3-one](/img/structure/B11719480.png)


